molecular formula C22H21N3O2 B2363188 6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2309752-35-8

6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one

Cat. No.: B2363188
CAS No.: 2309752-35-8
M. Wt: 359.429
InChI Key: FZXKOQJFOSZTOL-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one is a complex organic compound that features a cyclopropyl group, a naphthalene moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one typically involves multiple steps, including the formation of the azetidine ring and the attachment of the naphthalene moiety. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The starting materials are often brominated pyrazole-azetidine hybrids, which undergo coupling with boronic acids to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and naphthalene-containing molecules. Examples include:

  • 3-(Naphthalen-2-yl)-2-azetidinone
  • 1-(Naphthalen-2-yl)-3-azetidinylmethanol

Uniqueness

What sets 6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21-10-9-20(17-6-7-17)23-25(21)14-15-12-24(13-15)22(27)19-8-5-16-3-1-2-4-18(16)11-19/h1-5,8-11,15,17H,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXKOQJFOSZTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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